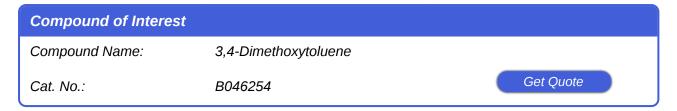


## An In-depth Technical Guide to 3,4-Dimethoxytoluene: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**3,4-Dimethoxytoluene**, also known as 4-methylveratrole or homoveratrole, is an aromatic organic compound with the chemical formula C<sub>9</sub>H<sub>12</sub>O<sub>2</sub>.[1][2] It is a derivative of toluene with two methoxy groups attached to the benzene ring at positions 3 and 4. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fragrances.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows for these processes.

### **Physical and Chemical Properties**

**3,4-Dimethoxytoluene** is a colorless to pale yellow liquid or solid at room temperature with a mild aromatic odor.[1] It is soluble in alcohol and other organic solvents but insoluble in water. [3][4]

#### **Table 1: Physical Properties of 3,4-Dimethoxytoluene**



Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	[1][2]
Molecular Weight	152.19 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid or solid	[1][3]
Melting Point	22-24 °C	[1][3][4][5]
Boiling Point	219-220 °C at 760 mmHg; 133-135 °C at 50 mmHg	[1][3][4][5]
Density	1.051 g/mL at 25 °C	[3][5][6]
Refractive Index (n <sup>20</sup> /D)	1.5260-1.5300	[1][5]
Vapor Pressure	0.171 mmHg at 25 °C	[1][3]
Flash Point	85 °C (185 °F)	[1][4][5]
Solubility	Insoluble in water; soluble in alcohol	[3][4]
logP (o/w)	2.01-2.18	[1][4]

**Table 2: Chemical Identifiers** 



Identifier	Value	Reference
CAS Number	494-99-5	[1][2][5]
IUPAC Name	1,2-dimethoxy-4- methylbenzene	[2]
Synonyms	4-Methylveratrole, Homoveratrole, 4-Methyl-1,2- dimethoxybenzene	[2]
InChI	InChI=1S/C9H12O2/c1-7-4-5- 8(10-2)9(6-7)11-3/h4-6H,1- 3H3	[2]
SMILES	CC1=CC(=C(C=C1)OC)OC	[2]

# Experimental Protocols Synthesis of 3,4-Dimethoxytoluene

Several synthetic routes are available for the preparation of **3,4-dimethoxytoluene**. Below are detailed protocols for two common methods.

1. Wolff-Kishner Reduction of Veratraldehyde

This method involves the reduction of the aldehyde group of veratraldehyde.

- Materials:
  - Veratraldehyde (3,4-dimethoxybenzaldehyde)
  - Hydrazine hydrate (95%)
  - Potassium hydroxide (KOH)
  - Ethylene glycol
  - Diethyl ether



- Water
- Procedure:
  - A mixture of 91.5 g of veratraldehyde, 100 g of KOH, 75 ml of 95% hydrazine, and 700 ml
     of ethylene glycol is heated at reflux for 30 minutes until the KOH dissolves.[7]
  - Continue heating at reflux. The hydrazone will separate as a yellow solid, and mild foaming may occur.[7]
  - Continue refluxing for 3 hours, during which nitrogen gas will evolve, and vigorous frothing will be observed.[7]
  - After cooling, the reaction mixture is poured into 1.5 L of cold water.
  - The resulting oil is extracted with diethyl ether.[7]
  - The combined ether extracts are washed with water, dried, and the solvent is evaporated.
     [7]
  - The resulting yellow oil is purified by distillation to yield 3,4-dimethoxytoluene as a colorless oil (boiling point 68-72 °C at 0.05 mm).[7]
- 2. Methylation of 4-Methylcatechol under Microwave Irradiation

This method utilizes microwave-assisted organic synthesis for a rapid and efficient methylation reaction.

- Materials:
  - 4-Methylcatechol
  - Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>)
  - Dimethyl carbonate (DMC)
  - Acetonitrile (CH₃CN)
  - Mesitylene (internal standard)



#### Procedure:

- A solution of 1.82 mmol of 4-methylcatechol, 1 equivalent of Cs<sub>2</sub>CO<sub>3</sub> per hydroxyl group, 2 mL of DMC, 2 mL of CH<sub>3</sub>CN, and 100 μL of mesitylene is prepared in a 10 mL airtight glass vessel.
- The vessel is heated in a microwave synthesis reactor at 160 °C with a stirring rate of 600 rpm.
- The reaction is monitored, and the pressure is expected to increase over the course of 120 minutes.
- After 120 minutes, the reaction mixture is cooled to room temperature, and the pressure is released.
- The reaction products are analyzed by GC-FID and GC-MS.

#### **Analytical Methods**

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the components of a mixture.

- General Protocol:
  - Sample Preparation: Dissolve a small amount of the 3,4-dimethoxytoluene sample in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
  - Injection: Inject a small volume (typically 1 μL) of the prepared sample into the GC.
  - Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. A typical temperature program would be an initial temperature of 60°C, ramped to 240°C.
  - Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their



mass-to-charge ratio.

- Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be compared to a library of known spectra for identification.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds.

- General Protocol for <sup>1</sup>H and <sup>13</sup>C NMR:
  - Sample Preparation: Dissolve 5-10 mg of the 3,4-dimethoxytoluene sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
  - ¹H NMR Acquisition:
    - Insert the sample into the NMR spectrometer.
    - Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
    - Process the data (Fourier transform, phase correction, baseline correction).
    - Reference the spectrum to the residual solvent peak (e.g., CHCl<sub>3</sub> at 7.26 ppm).
  - <sup>13</sup>C NMR Acquisition:
    - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
    - Process the data similarly to the ¹H NMR spectrum.
    - Reference the spectrum to the solvent peak (e.g., CDCl<sub>3</sub> at 77.16 ppm).
- 3. Fourier-Transform Infrared (FTIR) Spectroscopy

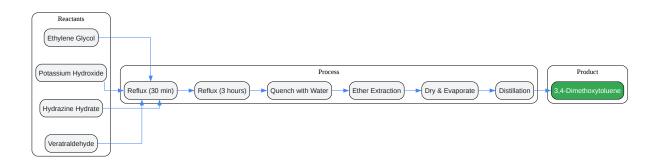
FTIR spectroscopy is used to identify the functional groups present in a molecule.

· General Protocol (KBr Pellet Method):



- Sample Preparation:
  - Thoroughly mix 1-2 mg of the **3,4-dimethoxytoluene** sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Spectrum Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 3,4-dimethoxytoluene (e.g., C-H stretching of the methyl and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages).

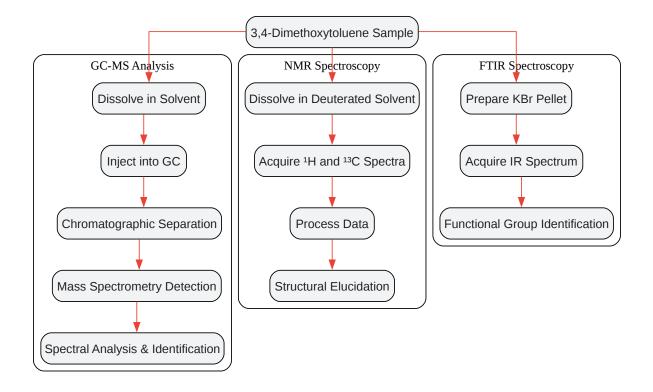
#### **Visualizations**





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Caption: Workflow for the synthesis of **3,4-Dimethoxytoluene** via Wolff-Kishner reduction.



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Caption: General analytical workflow for the characterization of **3,4-Dimethoxytoluene**.

## Safety and Handling

**3,4-Dimethoxytoluene** is considered to be a skin and eye irritant.[2][4] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be



conducted in a well-ventilated area or a fume hood. It is stable under normal conditions, but it is incompatible with strong oxidizing agents.[8]

#### Conclusion

This technical guide provides essential information on the physical and chemical properties of **3,4-dimethoxytoluene** for researchers, scientists, and professionals in drug development. The detailed experimental protocols for its synthesis and analysis, along with the visual workflows, offer a practical resource for laboratory work involving this versatile chemical intermediate. Adherence to proper safety and handling procedures is crucial when working with this compound.

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